N-[3-(1H-benzimidazol-2-yl)propyl]-2-(6-bromo-1H-indol-1-yl)acetamide
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Overview
Description
N-[3-(1H-benzimidazol-2-yl)propyl]-2-(6-bromo-1H-indol-1-yl)acetamide is a synthetic organic compound that combines the structural features of benzimidazole and indole moieties. These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The presence of a bromine atom in the indole ring further enhances its potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-2-(6-bromo-1H-indol-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Alkylation: The benzimidazole derivative is then alkylated with 3-bromopropylamine to introduce the propyl chain.
Indole Synthesis: The indole ring is synthesized separately, often through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Bromination: The indole ring is brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Coupling Reaction: Finally, the benzimidazole and brominated indole moieties are coupled through an amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reaction monitoring and control would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-benzimidazol-2-yl)propyl]-2-(6-bromo-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl group in the amide linkage.
Substitution: The bromine atom in the indole ring can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced amide derivatives.
Substitution: Substituted indole derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
N-[3-(1H-benzimidazol-2-yl)propyl]-2-(6-bromo-1H-indol-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the bioactive nature of benzimidazole and indole rings.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-2-(6-bromo-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or DNA, interfering with biological processes essential for cell survival and proliferation.
Pathways Involved: It may inhibit key signaling pathways involved in cell growth, apoptosis, or immune response, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-[3-(1H-benzimidazol-2-yl)propyl]-2-(1H-indol-1-yl)acetamide: Lacks the bromine atom, which may result in different biological activity.
N-[3-(1H-benzimidazol-2-yl)propyl]-2-(6-chloro-1H-indol-1-yl)acetamide: Contains a chlorine atom instead of bromine, potentially altering its reactivity and biological properties.
Uniqueness
N-[3-(1H-benzimidazol-2-yl)propyl]-2-(6-bromo-1H-indol-1-yl)acetamide is unique due to the presence of both benzimidazole and brominated indole moieties, which confer distinct chemical reactivity and biological activity. The bromine atom enhances its potential as a bioactive compound, making it a valuable candidate for further research and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H19BrN4O |
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Molecular Weight |
411.3 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]-2-(6-bromoindol-1-yl)acetamide |
InChI |
InChI=1S/C20H19BrN4O/c21-15-8-7-14-9-11-25(18(14)12-15)13-20(26)22-10-3-6-19-23-16-4-1-2-5-17(16)24-19/h1-2,4-5,7-9,11-12H,3,6,10,13H2,(H,22,26)(H,23,24) |
InChI Key |
GRXWCWHENHYDOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCCNC(=O)CN3C=CC4=C3C=C(C=C4)Br |
Origin of Product |
United States |
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